4-(2,5-dimethylphenyl)-2-[2-nitro-5-(1-pyrrolidinyl)phenyl]-1(2H)-phthalazinone
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Overview
Description
4-(2,5-Dimethylphenyl)-2-[2-nitro-5-(1-pyrrolidinyl)phenyl]-1(2H)-phthalazinone is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinone core, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethylphenyl)-2-[2-nitro-5-(1-pyrrolidinyl)phenyl]-1(2H)-phthalazinone typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the aromatic ring using concentrated nitric acid and sulfuric acid.
Amination: Formation of the pyrrolidinyl group through nucleophilic substitution reactions.
Cyclization: Formation of the phthalazinone core via intramolecular cyclization reactions, often using strong acids or bases as catalysts.
Substitution: Introduction of the 2,5-dimethylphenyl group through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amine under appropriate conditions, such as using hydrogen gas and a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form various amine derivatives.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, nucleophiles like amines or alcohols.
Major Products
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phthalazinone derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 4-(2,5-dimethylphenyl)-2-[2-nitro-5-(1-pyrrolidinyl)phenyl]-1(2H)-phthalazinone can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, compounds with phthalazinone cores have shown potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory agents. This compound could be explored for similar biological activities.
Medicine
In medicine, derivatives of phthalazinone are being investigated for their potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory properties. This compound could serve as a lead compound for drug development.
Industry
Industrially, this compound might be used in the development of new materials, such as polymers or dyes, due to its stable aromatic structure and potential for functionalization.
Mechanism of Action
The mechanism of action of 4-(2,5-dimethylphenyl)-2-[2-nitro-5-(1-pyrrolidinyl)phenyl]-1(2H)-phthalazinone would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The nitro and pyrrolidinyl groups could interact with specific molecular targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethylphenyl)-2-phenyl-1(2H)-phthalazinone: Lacks the nitro and pyrrolidinyl groups, potentially less biologically active.
2-[2-Nitro-5-(1-pyrrolidinyl)phenyl]-1(2H)-phthalazinone: Lacks the 2,5-dimethylphenyl group, which might affect its chemical reactivity and biological activity.
Uniqueness
The presence of both the nitro and pyrrolidinyl groups in 4-(2,5-dimethylphenyl)-2-[2-nitro-5-(1-pyrrolidinyl)phenyl]-1(2H)-phthalazinone makes it unique compared to its analogs. These groups can significantly influence the compound’s chemical reactivity and biological properties, potentially enhancing its effectiveness in various applications.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-(2,5-dimethylphenyl)-2-(2-nitro-5-pyrrolidin-1-ylphenyl)phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c1-17-9-10-18(2)22(15-17)25-20-7-3-4-8-21(20)26(31)29(27-25)24-16-19(28-13-5-6-14-28)11-12-23(24)30(32)33/h3-4,7-12,15-16H,5-6,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNOJFBQBYYCJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN(C(=O)C3=CC=CC=C32)C4=C(C=CC(=C4)N5CCCC5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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